![molecular formula C5H8N2O3 B1612267 3-Oxo-piperazine-2-carboxylic acid CAS No. 925890-01-3](/img/structure/B1612267.png)
3-Oxo-piperazine-2-carboxylic acid
Overview
Description
3-Oxo-piperazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s known that the compound can undergo a 1,3-dipolar cycloaddition reaction when reacted with n-aryl maleimides in the presence of acetic acid . This reaction forms a new heterocyclic core, which could potentially interact with its targets and induce changes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight of 14413 suggests that it may have good bioavailability, as compounds with molecular weights below 500 are generally well absorbed and distributed in the body .
Result of Action
Given the wide range of biological activities exhibited by compounds with similar structures, it’s likely that 3-oxo-piperazine-2-carboxylic acid could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-piperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
3-Oxo-piperazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives are particularly noted for their potential in treating neurological disorders and other medical conditions.
- Case Study: Neuropharmacology
Research has shown that compounds derived from this compound exhibit promising activity against neurodegenerative diseases. For instance, derivatives have been synthesized and evaluated for their ability to inhibit specific neurotransmitter receptors, demonstrating efficacy in modulating synaptic transmission and offering potential therapeutic benefits for conditions such as Alzheimer's disease .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding.
- Enzyme Inhibition Studies
The compound has been employed as a tool to explore the mechanisms of enzyme inhibition, particularly in the context of metabolic pathways. For example, research indicates that it can inhibit certain kinases involved in cancer progression, providing insights into new therapeutic targets .
Agricultural Chemistry
The compound finds applications in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides.
- Agrochemical Formulation
Studies have demonstrated that incorporating this compound into pesticide formulations improves their stability and absorption rates in plant tissues. This enhancement leads to increased efficacy against pests and diseases while potentially reducing the required dosage .
Polymer Science
In polymer chemistry, this compound acts as a building block for creating novel materials.
- Novel Polymer Development
Researchers have explored its use in synthesizing polymers with unique properties suitable for coatings and adhesives. The structural characteristics of the compound allow for modifications that enhance the mechanical properties of the resulting materials .
Analytical Chemistry
The compound is also significant in analytical chemistry as a standard reference material.
- Chromatographic Techniques
It is utilized in chromatographic methods to quantify related compounds accurately. Its stability and well-defined structure make it an ideal candidate for standardization in various analytical procedures .
Data Table: Applications Overview
Comparison with Similar Compounds
2-Oxopiperazine: Another piperazine derivative with similar structural features.
Ethyl 2-oxo-3-piperidinecarboxylate: A related compound with a piperidine ring instead of a piperazine ring.
Uniqueness: 3-Oxo-piperazine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-Oxo-piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, including pharmacology and agricultural chemistry.
Synthesis
This compound can be synthesized through several methods, often involving the cyclization of precursors derived from diethyl maleate or similar compounds. The synthesis typically yields derivatives that exhibit varying biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of this compound demonstrate notable antimicrobial activity. A study found that several synthesized compounds exhibited significant inhibition against five representative microorganisms, suggesting their potential as therapeutic agents in treating infections .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown the ability to induce apoptosis and arrest the cell cycle in human non-small cell lung cancer (NSCLC) cell lines, indicating their potential as anticancer agents .
Table 1: Summary of Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5e | A549 | 20 | Induces apoptosis, cell cycle arrest |
6g | NCI-H460 | 30 | Low cytotoxicity, fluorescence properties |
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Compounds derived from this acid have been shown to increase intracellular reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Studies have demonstrated that specific derivatives can cause an increase in the G0/G1 phase population of cells, thereby inhibiting proliferation .
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of this compound was tested against A549 lung cancer cells. The results indicated a dose-dependent increase in apoptotic cell rates and a significant arrest in the G0/G1 phase of the cell cycle when treated with concentrations above 20 µM. The compound's ability to elevate ROS levels was also documented as a critical factor in mediating these effects .
Case Study 2: Antioxidant Activity
The antioxidant potential was evaluated using the DPPH radical scavenging assay. Derivatives showed varying degrees of radical scavenging activity, with some compounds performing comparably to ascorbic acid, indicating their potential use as antioxidants in biochemical research .
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its derivatives are being explored for their efficacy against Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Agricultural Chemistry
In agricultural applications, this compound enhances the efficacy of pesticides and herbicides through improved absorption and stability, making it valuable for developing agrochemicals .
Properties
IUPAC Name |
3-oxopiperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQTDPZWUAOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604015 | |
Record name | 3-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925890-01-3 | |
Record name | 3-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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